1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-19-7-3-2-5-17(19)24-21(27)26-12-11-25-10-4-6-18(25)20(26)14-8-9-15(22)16(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHQFDOXCCFWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound increases metabolic stability compared to mono-fluorinated analogues (e.g., 4-fluorophenyl in ). Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .
- Methoxy vs. Ethoxy Groups : The 2-methoxyphenyl substituent in the target compound provides moderate lipophilicity (logP ~3.2), whereas the ethoxy group in increases solubility (logP ~2.8) due to enhanced polarity .
Biological Activity
The compound 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS Number: 900001-96-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound features a pyrrolo[1,2-a]pyrazine core with difluorophenyl and methoxyphenyl substituents. This unique arrangement contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties . In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results indicate that the compound may act as a potent inhibitor of tumor growth, particularly in breast and lung cancers .
The compound has been identified as a c-Met kinase inhibitor , which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met kinase was observed at nanomolar concentrations (IC50 = 48 nM), suggesting a strong affinity for this target . The mechanism involves disrupting signaling pathways that promote cancer cell proliferation and survival.
Other Biological Activities
In addition to its antitumor effects, preliminary studies suggest that the compound may possess anti-inflammatory and antimicrobial properties. It has been noted for its potential to inhibit bacterial growth, particularly against Helicobacter pylori, which is associated with gastrointestinal diseases .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of cancer. The administration of varying doses resulted in a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls. The study also monitored side effects and found them to be minimal at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
